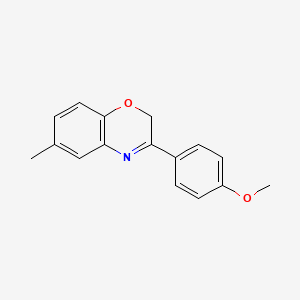

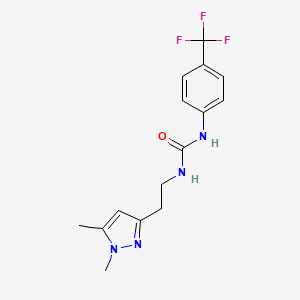

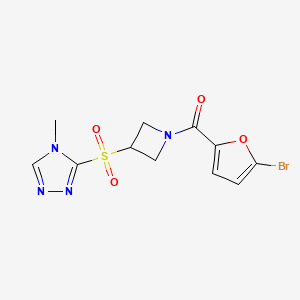

methyl 4-(6-methyl-2H-1,4-benzoxazin-3-yl)phenyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(6-methyl-2H-1,4-benzoxazin-3-yl)phenyl ether is a compound that can be associated with the class of benzoxazine derivatives. These compounds are of interest due to their potential applications in various fields, including material science and pharmaceuticals. The synthesis and properties of benzoxazine derivatives have been explored in several studies, which provide insights into the methods of preparation, molecular structure, chemical reactions, and physical and chemical properties of such compounds .

Synthesis Analysis

The synthesis of benzoxazine derivatives often involves cyclization reactions and etherification processes. For instance, 4-alkylidene-4H-3,1-benzoxazines can be prepared by reacting isocyanophenyl ketones with vinyl ethers in the presence of an acid catalyst, as described in one study . Another research paper details the synthesis of a benzoxazine derivative as a key intermediate in the production of coenzyme Q10, starting from trimethoxytoluene and proceeding through a series of reactions including Vilsmeier-Haack and Dakin reactions, followed by protection, bromination, and coupling steps . These methods highlight the versatility and chemoselectivity in the synthesis of benzoxazine derivatives.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of an oxazine ring, which is a six-membered heterocycle containing oxygen and nitrogen atoms. The structure of these compounds is confirmed using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) . The presence of substituents on the benzoxazine ring, such as alkyl or aryl groups, can significantly influence the properties and reactivity of these molecules.

Chemical Reactions Analysis

Benzoxazine derivatives can undergo various chemical reactions, including polymerization and etherification. Novel benzoxazine monomers containing arylpropargyl ether groups have been synthesized and polymerized to yield thermally stable polybenzoxazines . Additionally, an efficient method for transforming benzyl alcohols into their methyl or ethyl ethers using trichloro-1,3,5-triazine and dimethyl sulfoxide has been established, which could be applicable to the modification of benzoxazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The thermal stability of these compounds is a significant property, especially for their application in polymer science. The thermal cure behavior of benzoxazine monomers and the properties of the resulting polymers have been studied, showing that the introduction of certain functional groups, such as propargyl ethers, can affect the polymerization behavior and the glass transition temperature (Tg) of the polymers . The reactivity of these compounds in various chemical reactions also highlights their potential utility in synthetic chemistry .

Applications De Recherche Scientifique

Polymerization and Thermal Properties

Methyl 4-(6-methyl-2H-1,4-benzoxazin-3-yl)phenyl ether, as part of the benzoxazine family, has applications in polymer science. Agag and Takeichi (2001) demonstrated the use of benzoxazine monomers containing arylpropargyl ether, like methyl 4-(6-methyl-2H-1,4-benzoxazin-3-yl)phenyl ether, for producing highly thermally stable polybenzoxazines. These novel monomers showed promising results in terms of thermal stability and glass transition temperatures, highlighting their potential in high-performance polymer applications (Agag & Takeichi, 2001).

Antibacterial Activity

Research by Kadian, Maste, and Bhat (2012) explored the antibacterial properties of benzoxazine analogues. They synthesized various compounds and found that certain derivatives exhibited good antibacterial activity against strains like E. coli and Staphylococcus aureus. This suggests that methyl 4-(6-methyl-2H-1,4-benzoxazin-3-yl)phenyl ether and related compounds might have potential applications in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Synthesis and Structural Analysis

A study by Chioccara, Delia Gala, Novellino, and Prota (1977) focused on synthesizing and revising the structure of related benzoxazine compounds. Their work in synthesizing 3-phenyl-2H-1,4-benzoxazin-2-one provides insights into the chemical synthesis and structural analysis of benzoxazine derivatives, which is essential for understanding and manipulating the properties of methyl 4-(6-methyl-2H-1,4-benzoxazin-3-yl)phenyl ether for various applications (Chioccara et al., 1977).

Polymer Alloys and Thermal Treatment

Takeichi, Saito, Agag, Muto, and Kawauchi (2008) investigated the creation of high-performance polymer alloys using typical benzoxazine monomers, including those similar to methyl 4-(6-methyl-2H-1,4-benzoxazin-3-yl)phenyl ether. Their research into the thermal treatment and curing reaction of these alloys contributes valuable knowledge to the field, especially in terms of enhancing thermal stability and glass transition temperatures in polymer science (Takeichi, Saito, Agag, Muto, & Kawauchi, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-3-8-16-14(9-11)17-15(10-19-16)12-4-6-13(18-2)7-5-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSRZRBTLZHKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

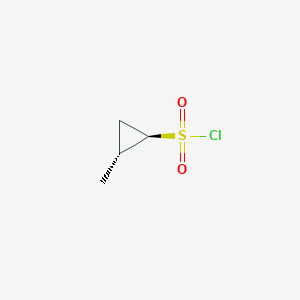

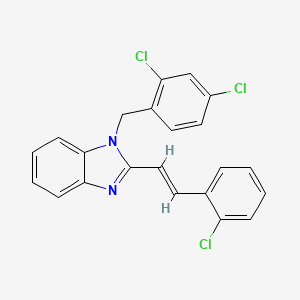

![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)

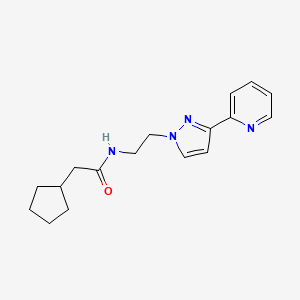

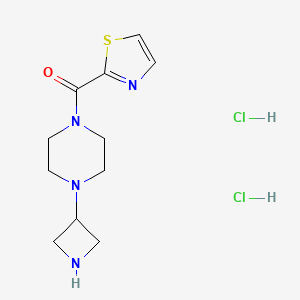

![N-(2-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)

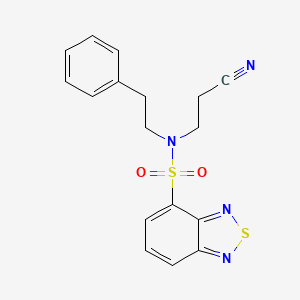

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2505229.png)